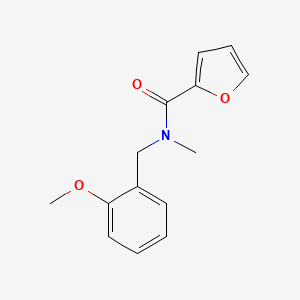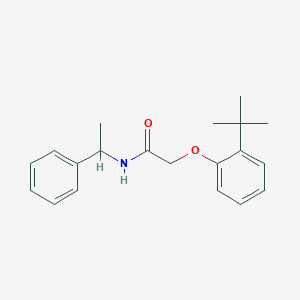
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as BPTD, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including its potential as a therapeutic agent for certain diseases. The purpose of
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in inflammation. Specifically, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases. 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to have antitumor effects, which could make it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to be relatively stable under various conditions, which makes it a useful compound for studying the effects of different variables on its activity. However, one limitation of using 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of research that could be explored is the development of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole-based therapeutic agents for the treatment of inflammatory diseases and cancer. Additionally, further research could be conducted to better understand the mechanism of action of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole and its effects on different biochemical and physiological pathways. Finally, research could be conducted to explore the potential use of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in combination with other compounds for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with methyl phenyl ketone. The resulting product is then purified through recrystallization to obtain 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential use in various areas of scientific research. One area of research where 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has shown promise is in the development of therapeutic agents for certain diseases. For example, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-15(12-7-9-13(16)10-8-12)18-17-14(19-15)11-5-3-2-4-6-11/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIKUYGTKQWIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)

![N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138842.png)
![butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)

![4,4'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5138852.png)

![6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5138866.png)

![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)
![3-benzyl-5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138883.png)
![3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5138898.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)